1H-pyrrolo[3,2-b]pyridine-6-carbaldehyde
CAS No.: 1020056-33-0
Cat. No.: VC2304667
Molecular Formula: C8H6N2O
Molecular Weight: 146.15 g/mol
* For research use only. Not for human or veterinary use.
![1H-pyrrolo[3,2-b]pyridine-6-carbaldehyde - 1020056-33-0](/images/structure/VC2304667.png)
Specification
CAS No. | 1020056-33-0 |
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Molecular Formula | C8H6N2O |
Molecular Weight | 146.15 g/mol |
IUPAC Name | 1H-pyrrolo[3,2-b]pyridine-6-carbaldehyde |
Standard InChI | InChI=1S/C8H6N2O/c11-5-6-3-8-7(10-4-6)1-2-9-8/h1-5,9H |
Standard InChI Key | HRLUESWIQOAEBQ-UHFFFAOYSA-N |
SMILES | C1=CNC2=C1N=CC(=C2)C=O |
Canonical SMILES | C1=CNC2=C1N=CC(=C2)C=O |
Introduction
Structural Information and Chemical Properties
Chemical Structure and Nomenclature
1H-pyrrolo[3,2-b]pyridine-6-carbaldehyde consists of a pyrrolo[3,2-b]pyridine core with an aldehyde group at position 6. The compound is also known as 4-azaindole-6-carboxaldehyde, reflecting its structural relationship to the indole scaffold with a nitrogen in the ring system . The "1H" designation indicates that the hydrogen is attached to the nitrogen at position 1 of the pyrrole ring.
Molecular Properties
1H-pyrrolo[3,2-b]pyridine-6-carbaldehyde has a molecular formula of C8H6N2O with a molecular weight of 146.15 g/mol . The compound contains two nitrogen atoms (one in the pyrrole ring and one in the pyridine ring) and one oxygen atom in the aldehyde group. This heterocyclic structure contributes to its unique chemical reactivity and potential biological activities.
Chemical Identifiers
The compound is characterized by various chemical identifiers that facilitate its recognition in chemical databases and literature, as outlined in Table 1.
Table 1: Chemical Identifiers of 1H-pyrrolo[3,2-b]pyridine-6-carbaldehyde
Identifier | Value |
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CAS Number | 1020056-33-0 |
PubChem CID | 26076393 |
InChI | InChI=1S/C8H6N2O/c11-5-6-3-8-7(10-4-6)1-2-9-8/h1-5,9H |
InChIKey | HRLUESWIQOAEBQ-UHFFFAOYSA-N |
SMILES | C1=CNC2=C1N=CC(=C2)C=O |
Alternative SMILES | O=Cc1cnc2cc[nH]c2c1 |
MDL Number | MFCD09859114 |
DSSTOX Substance ID | DTXSID50649802 |
Predicted Collision Cross Section
Collision cross section (CCS) values provide insights into the three-dimensional structural properties of molecules in the gas phase. Table 2 presents predicted CCS values for various adducts of 1H-pyrrolo[3,2-b]pyridine-6-carbaldehyde.
Table 2: Predicted Collision Cross Section Values
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]+ | 147.05530 | 126.6 |
[M+Na]+ | 169.03724 | 140.6 |
[M+NH4]+ | 164.08184 | 135.2 |
[M+K]+ | 185.01118 | 135.8 |
[M-H]- | 145.04074 | 127.5 |
[M+Na-2H]- | 167.02269 | 133.8 |
[M]+ | 146.04747 | 128.8 |
[M]- | 146.04857 | 128.8 |
These predicted CCS values are useful for analytical chemistry applications, particularly in mass spectrometry-based identification and characterization methods .
Chemical Reactions and Reactivity
Oxidation Reactions
The aldehyde functional group of 1H-pyrrolo[3,2-b]pyridine-6-carbaldehyde readily undergoes oxidation to form the corresponding carboxylic acid. This transformation can be accomplished using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation reaction is particularly important for synthesizing carboxylic acid derivatives that serve as key intermediates in the preparation of more complex molecules.
Reduction Reactions
The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride. This reduction introduces a hydroxymethyl group that serves as a versatile handle for further chemical modifications, including the formation of ethers, esters, and other functionalized derivatives.
Electrophilic Substitution Reactions
Synthesis Methods
Several synthetic approaches have been developed for the preparation of 1H-pyrrolo[3,2-b]pyridine-6-carbaldehyde and its derivatives.
Hydrolysis of Acetal Precursors
One common method involves the hydrolysis of 1H-Pyrrolo[3,2-b]pyridine, 2-(diethoxymethyl)- under acidic conditions:
Reaction conditions:
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Reagent: Sulfuric acid in water
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Temperature: 100°C
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Reaction time: 0.25 hours
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Yield: Approximately 70%
This synthetic approach has been documented in published research and provides an efficient route to the target compound .
Alternative Synthesis Routes
Alternative methods for synthesizing pyrrolopyridine scaffolds include cyclization reactions such as the Fischer indole synthesis and Madelung synthesis, which can be adapted for the preparation of pyrrolo[3,2-b]pyridine derivatives. These methods typically involve the cyclization of appropriately substituted precursors under specific reaction conditions.
For more complex derivatives, multi-step synthesis routes may be employed. For example, the synthesis of oxazole-containing pyrrolo[3,2-c]pyridine compounds has been reported to proceed through acetal intermediates, involving liberation of aldehydes and reaction with p-toluenesulfonylmethyl isocyanide (TOSMIC) .
Biological Activity and Applications
Enzyme Inhibition Properties
1H-pyrrolo[3,2-b]pyridine-6-carbaldehyde and structurally related compounds have demonstrated significant biological activities, particularly as enzyme inhibitors. Pyrrolo[3,2-b]pyridine derivatives have been investigated for their ability to inhibit fibroblast growth factor receptors (FGFRs), which play crucial roles in cell proliferation and differentiation. This inhibitory activity makes them potentially valuable in cancer research, as FGFR signaling pathways are often dysregulated in various tumor types.
Kinase Inhibition
Related pyrrolopyridine compounds have shown promise as inhibitors of various kinases involved in cell signaling pathways. For instance, pyrrolo[3,2-c]pyridine derivatives have been studied as MPS1 (monopolar spindle 1) kinase inhibitors, which are relevant for cancer therapy . The structural similarities suggest that 1H-pyrrolo[3,2-b]pyridine-6-carbaldehyde may also exhibit kinase inhibitory properties, potentially affecting pathways implicated in cancer progression.
Applications in Drug Discovery
The unique structural features and reactivity of 1H-pyrrolo[3,2-b]pyridine-6-carbaldehyde make it a valuable scaffold in medicinal chemistry and drug discovery. Specific applications include:
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As a building block for the synthesis of more complex heterocyclic compounds with potential pharmaceutical applications
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In the development of enzyme inhibitors targeting cancer-related pathways
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As intermediates in the synthesis of compounds designed to interact with specific biological targets
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For the preparation of ligands that may bind to receptors involved in various disease states
Industrial Applications
In addition to its value in pharmaceutical research, 1H-pyrrolo[3,2-b]pyridine-6-carbaldehyde serves as an intermediate in the development of new materials and agrochemicals. The reactivity of the aldehyde group allows for diverse chemical transformations, enabling the creation of compounds with tailored properties for specific industrial applications.
Related Compounds
Several compounds structurally related to 1H-pyrrolo[3,2-b]pyridine-6-carbaldehyde have been reported in the chemical literature, each with distinct properties and potential applications.
Positional Isomers and Derivatives
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1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid: This compound features a carboxylic acid group at position 2 instead of an aldehyde at position 6. It is also known as 4-azaindole-2-carboxylic acid and has the CAS number 17288-35-6 .
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6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde: This brominated derivative (CAS: 1190312-27-6) contains a bromine atom at position 6 and an aldehyde group at position 3. It has a molecular formula of C₈H₅BrN₂O and a molecular weight of 225.042 g/mol .
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1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde: This structural isomer (CAS: 898746-46-8) features a different arrangement of the fused ring system compared to 1H-pyrrolo[3,2-b]pyridine-6-carbaldehyde .
Structural Analogs with Medicinal Applications
Structurally related compounds, particularly those based on the 1H-pyrrolo[3,2-c]pyridine scaffold, have been investigated for their potential as therapeutic agents. For example, research has been conducted on the design and optimization of 1H-pyrrolo[3,2-c]pyridine derivatives as MPS1 inhibitors for cancer treatment .
Similarly, studies have explored the development of 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivatives as acetyl-CoA carboxylase 1 (ACC1) inhibitors, which have implications for cancer therapy . These findings highlight the broader medicinal chemistry potential of pyrrolopyridine-based compounds.
Supplier | Product ID | Quantity | Purity | Price (approximate) |
---|---|---|---|---|
GlpBio | GD14599 | 50mg | Not specified | US$83.00 |
GlpBio | GD14599 | 250mg | Not specified | US$250.00 |
GlpBio | GD14599 | 1g | Not specified | US$869.00 |
CymitQuimica | 54-OR952122 | 100mg | Not specified | 61.00 € |
CymitQuimica | 54-OR952122 | 250mg | Not specified | 124.00 € |
CymitQuimica | 54-OR952122 | 1g | Not specified | 422.00 € |
CymitQuimica | 54-OR952122 | 5g | Not specified | 1,471.00 € |
Innex Scientific | NX11410 | Not specified | >95% | Not specified |
The availability from multiple suppliers indicates the compound's significance in research applications, although the relatively high pricing for larger quantities may limit some industrial applications .
Current Research and Future Perspectives
Recent Research Developments
Recent investigations have focused on developing pyrrolopyridine derivatives with enhanced biological activities and improved pharmacokinetic properties. For instance, research has explored the structure-based design of orally bioavailable pyrrolopyridine compounds as enzyme inhibitors . These studies have employed X-ray crystallography to elucidate binding modes and guide structural optimization efforts.
Future Research Directions
Future research on 1H-pyrrolo[3,2-b]pyridine-6-carbaldehyde and related compounds is likely to explore:
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Development of more efficient synthetic routes to facilitate larger-scale production
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Structure-activity relationship studies to optimize biological activities
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Investigation of additional biological targets beyond currently known enzyme inhibitory effects
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Application in combination therapies for cancer treatment
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Exploration of novel chemical transformations to access structurally diverse derivatives
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